molecular formula C7H2F3N2NaO7S B1301780 Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate CAS No. 54495-25-9

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

Cat. No.: B1301780
CAS No.: 54495-25-9
M. Wt: 338.15 g/mol
InChI Key: PYGGEZQHHQFWCY-UHFFFAOYSA-M
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Description

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C7H2F3N2NaO7S and a molecular weight of 338.14 g/mol . It is known for its unique structural features, including the presence of nitro groups and a trifluoromethyl group attached to a benzenesulfonate moiety. This compound is typically found as a white to light yellow powder or crystal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate involves the nitration of 4-(trifluoromethyl)benzenesulfonic acid, followed by neutralization with sodium hydroxide. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 2 and 6 positions of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify biological targets through its nitro and trifluoromethyl groups.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate involves its ability to undergo chemical transformations that modify its molecular structure. The nitro groups can be reduced to amino groups, which can then interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in medicinal chemistry for designing molecules with specific biological activities .

Comparison with Similar Compounds

    Sodium 2,4-dinitrobenzenesulfonate: Similar structure but lacks the trifluoromethyl group.

    Sodium 2,6-dinitrobenzenesulfonate: Similar structure but lacks the trifluoromethyl group.

    Sodium 4-(trifluoromethyl)benzenesulfonate: Similar structure but lacks the nitro groups.

Uniqueness: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

sodium;2,6-dinitro-4-(trifluoromethyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGGEZQHHQFWCY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371863
Record name Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54495-25-9
Record name Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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